molecular formula C10H8ClNO2 B8738123 6-Chloro-4-methoxyquinolin-2-OL

6-Chloro-4-methoxyquinolin-2-OL

Cat. No. B8738123
M. Wt: 209.63 g/mol
InChI Key: AOIYJHMTVMGIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-methoxyquinolin-2-OL is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-4-methoxyquinolin-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-4-methoxyquinolin-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

6-chloro-4-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO2/c1-14-9-5-10(13)12-8-3-2-6(11)4-7(8)9/h2-5H,1H3,(H,12,13)

InChI Key

AOIYJHMTVMGIFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)NC2=C1C=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-chloro-2-(2-(triphenyl-λ5-phosphanyliden)-acetylamino)benzoate (3.8 g) was heated at 180° C. for 1 h. The reactant was suspended in chloroform and diisopropyl ether. Solids were collected by filtration and dried to obtain 6-chloro-4-methoxyquinoline-2(1H)-one (1.1 g). (3) A mixture of 6-chloro-4-methoxyquinoline-2(1H)-one (1.1 g), N,N-dimethylaniline (1 mL), and phosphorus oxychloride (4 mL) was stirred at 80° C. to 90° C. for 10 h. The reaction solution was added dropwise to ice water and extracted with chloroform. The organic layer was dried with anhydrous magnesium sulfate, followed by addition of silica gel. The desiccant and silica gel were removed by filtration, and the filtrate was concentrated under reduced pressure to obtain 2,6-dichloro-4-methoxyquinoline (1.2 g) as pale yellow crystals.
Name
Methyl 5-chloro-2-(2-(triphenyl-λ5-phosphanyliden)-acetylamino)benzoate
Quantity
3.8 g
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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